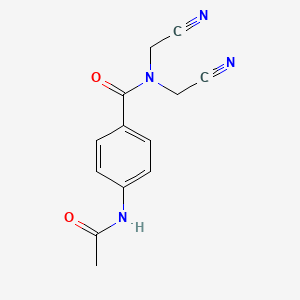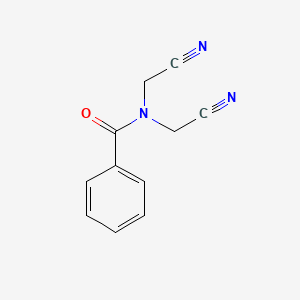![molecular formula C26H28N4O4 B14961559 6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14961559.png)
6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromeno[7,6-b]pyridin-2-one core, followed by the introduction of the tetramethyl groups and the morpholinylpyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6,8,8,9-Tetramethyl-2H-chromeno[7,6-b]pyridin-2-one
- 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid
- Tetramethylchromeno derivatives
Uniqueness
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(4-methyl-2-morpholin-4-ylpyrimidine-5-carbonyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C26H28N4O4/c1-15-13-26(3,4)29(5)21-12-22-17(10-18(15)21)11-19(24(32)34-22)23(31)20-14-27-25(28-16(20)2)30-6-8-33-9-7-30/h10-14H,6-9H2,1-5H3 |
InChI Key |
MAQLVUXJNZOJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CN=C(N=C4C)N5CCOCC5)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14961481.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14961496.png)
![6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14961499.png)


![N-(2-ethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961518.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14961520.png)
![2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B14961534.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961548.png)

![6-hydrazinyl-N,N'-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14961557.png)
![2-Ethyl-7-(furan-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14961558.png)
